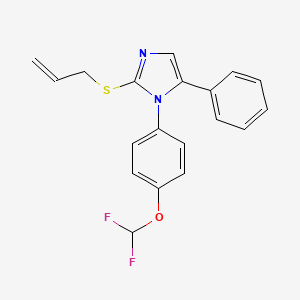
2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Allylthio)-1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole is a compound with intriguing properties and potential applications in various scientific fields. This compound features a combination of functional groups, including an imidazole ring, difluoromethoxy phenyl, phenyl, and allylthio substituents, which contribute to its unique chemical behavior and potential for diverse applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole typically involves multi-step organic synthesis. One of the common synthetic routes includes:
Preparation of 4-(difluoromethoxy)phenyl-2-imidazole: : This can be achieved through the condensation of 4-(difluoromethoxy)aniline with glyoxal in the presence of ammonium acetate, yielding the imidazole ring.
Allylation: : The allyl group can be introduced via a nucleophilic substitution reaction using an allyl halide and a suitable base.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound may utilize scalable batch or continuous flow processes. Optimization of reaction conditions such as temperature, solvent, and catalysts is crucial for maximizing yield and purity in an industrial setting.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The allylthio group in 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole can undergo oxidation to form sulfoxides or sulfones.
Reduction: : The difluoromethoxy phenyl group can be reduced under strong reducing conditions to generate corresponding aromatic hydrocarbons.
Substitution: : Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation Reagents: : m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), or oxone.
Reduction Reagents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Conditions: : Friedel-Crafts acylation/alkylation with aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).
Major Products
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Aromatic hydrocarbons.
Substitution: : Various substituted aromatic derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
2-(Allylthio)-1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole is studied for its reactivity and potential as a building block for synthesizing more complex organic molecules.
Biology and Medicine
Research in biology and medicine focuses on its potential pharmacological properties. Its structure suggests potential interactions with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be explored for use in materials science, particularly in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring is known for its ability to coordinate with metal ions and bind to enzyme active sites. The presence of difluoromethoxy and allylthio groups can influence its binding affinity and specificity, affecting various biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Allylthio)-1H-benzimidazole: : Shares the allylthio and imidazole features but differs in the absence of the phenyl and difluoromethoxy phenyl groups.
2-(Thio)-4-phenyl-1H-imidazole: : Contains a thioether group and a phenyl ring but lacks the allyl and difluoromethoxy substituents.
Uniqueness
The unique combination of the allylthio, difluoromethoxy phenyl, and phenyl groups in 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole distinguishes it from similar compounds, potentially offering distinct chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-5-phenyl-2-prop-2-enylsulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2OS/c1-2-12-25-19-22-13-17(14-6-4-3-5-7-14)23(19)15-8-10-16(11-9-15)24-18(20)21/h2-11,13,18H,1,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRXIIASEGCWNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














